Amentoflavone hexaacetate

Beschreibung

structure given in first source; 3,5-cyclic nucleotide phosphodiesterase inhibito

Structure

2D Structure

Eigenschaften

IUPAC Name |

[4-[5,7-diacetyloxy-8-[2-acetyloxy-5-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl]-4-oxochromen-2-yl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30O16/c1-19(43)51-27-10-7-25(8-11-27)33-17-31(50)41-38(56-24(6)48)18-37(55-23(5)47)39(42(41)58-33)29-13-26(9-12-32(29)53-21(3)45)34-16-30(49)40-35(54-22(4)46)14-28(52-20(2)44)15-36(40)57-34/h7-18H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWFPOHSDODQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)C4=C(C=CC(=C4)C5=CC(=O)C6=C(O5)C=C(C=C6OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169906 | |

| Record name | Amentoflavone hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17482-37-0 | |

| Record name | Amentoflavone hexaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017482370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amentoflavone hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Amentoflavone Hexaacetate: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of amentoflavone hexaacetate, a synthetic derivative of the naturally occurring biflavonoid, amentoflavone. Due to the limited availability of direct experimental data for this compound, this guide also includes in-depth information on the well-studied parent compound, amentoflavone, to provide essential context regarding its chemical properties and biological activities. The acetylation of amentoflavone to form its hexaacetate derivative is a common strategy to enhance its solubility and potential bioavailability.[1]

Chemical Structure and Properties

Amentoflavone is a biflavonoid composed of two apigenin units linked by a C-C bond.[2] this compound is the peracetylated form of amentoflavone, where the six hydroxyl groups are converted to acetate esters.

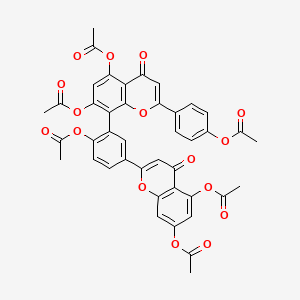

Image of this compound Chemical Structure:

(A 2D chemical structure image of this compound would be placed here in a full whitepaper)

Table 1: Chemical and Physical Properties of Amentoflavone and this compound

| Property | Amentoflavone | This compound |

| Molecular Formula | C₃₀H₁₈O₁₀[2] | C₄₂H₃₀O₁₆[3] |

| Molecular Weight | 538.5 g/mol [2] | 790.7 g/mol [3] |

| IUPAC Name | 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[2] | [4-[5,7-diacetyloxy-8-[2-acetyloxy-5-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl]-4-oxochromen-2-yl]phenyl] acetate[3] |

| CAS Number | 1617-53-4[2] | 17482-37-0[3] |

| Melting Point | ~300 °C[2][4] | Data not available |

| Boiling Point | 910.0-911.0 °C (estimated)[4] | 941 °C at 760 mmHg (predicted)[5] |

| Solubility | - Water: 0.033 mg/L (estimated)[4]- Ethanol: ~1 mg/mL[6]- DMSO: ~10 mg/mL[6]- DMF: ~20 mg/mL[6] | Enhanced solubility compared to amentoflavone is suggested, but quantitative data is not available.[1] |

| Appearance | Crystalline solid[6] | Data not available |

Synthesis and Experimental Protocols

Synthesis of this compound from Amentoflavone

Experimental Protocol: General Acetylation of Amentoflavone

-

Dissolution: Dissolve amentoflavone in a suitable solvent such as pyridine or dimethylformamide (DMF).

-

Acetylation: Add an excess of acetic anhydride to the solution. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.[7]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically poured into ice water to precipitate the acetylated product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Note: This is a generalized protocol and would require optimization for specific yields and purity.

Total Synthesis of Amentoflavone

The total synthesis of amentoflavone has been achieved, with one notable method utilizing a Suzuki coupling reaction. This provides a route to obtaining the parent compound for subsequent derivatization.

Workflow for Total Synthesis of Amentoflavone via Suzuki Coupling

Caption: A simplified workflow for the total synthesis of amentoflavone.

Biological Activities and Signaling Pathways of Amentoflavone

Currently, there is a lack of specific research on the biological activities of this compound. However, the biological effects of the parent compound, amentoflavone, are well-documented. Acetylation may alter the potency or pharmacokinetic profile of these activities. Amentoflavone has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[8]

Anti-Inflammatory Activity

Amentoflavone exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Signaling Pathway: Amentoflavone in NF-κB Mediated Inflammation

Caption: Amentoflavone inhibits the NF-κB signaling pathway.

Anti-Cancer Activity

Amentoflavone has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer models.[9][10] Its mechanisms of action often involve the modulation of critical oncogenic signaling pathways.

Signaling Pathway: Amentoflavone in PI3K/Akt and p53 Pathways

Caption: Amentoflavone's anti-cancer effects via PI3K/Akt and p53.

Neuroprotective Effects

Amentoflavone has demonstrated neuroprotective properties in models of cerebral ischemia/reperfusion injury by attenuating oxidative stress and neuroinflammation.

Table 2: Quantitative Data on the Biological Activities of Amentoflavone

| Activity | Model/Assay | Result (IC₅₀/EC₅₀) |

| Antiviral (RSV) | In vitro | IC₅₀: 5.5 mg/ml[8] |

| Anti-inflammatory | Inhibition of group II phospholipase A2 and cyclooxygenase | Dual inhibitory activity shown[11] |

| Anti-cancer | SW480 human colorectal cancer cells | Dose-dependent inhibition of viability; apoptosis induced at 150 μmol/L |

| Anti-cancer | A549 non-small cell lung carcinoma cells | Substantial reduction in cell viability at 60 µM[9] |

| SARS-CoV 3CLpro Inhibition | In vitro | IC₅₀: 8.3 µM[12] |

Conclusion

This compound is a synthetic derivative of amentoflavone with potential for improved physicochemical properties. While direct biological data for the hexaacetate form is scarce, the extensive research on amentoflavone provides a strong foundation for predicting its potential therapeutic applications. The addition of acetate groups may enhance the bioavailability of amentoflavone, potentially leading to increased efficacy in its known anti-inflammatory, anti-cancer, and neuroprotective roles. Further research is required to fully characterize the chemical properties, pharmacokinetics, and biological activities of this compound to determine its viability as a drug development candidate.

References

- 1. Buy this compound | 17482-37-0 | >98% [smolecule.com]

- 2. Amentoflavone | C30H18O10 | CID 5281600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C42H30O16 | CID 193521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Amentoflavone (HMDB0030832) [hmdb.ca]

- 5. This compound|lookchem [lookchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Amentoflavone inhibits colorectal tumor growth, stemness, and metastasis, prolonging survival through GLI-1/IL6/STAT3 axis targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amentoflavone | RSV | Opioid Receptor | Phospholipase | TargetMol [targetmol.com]

- 12. Amentoflavone derivatives significantly act towards the main protease (3CLPRO/MPRO) of SARS-CoV-2: in silico admet profiling, molecular docking, molecular dynamics simulation, network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Amentoflavone Hexaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of amentoflavone hexaacetate, a derivative of the naturally occurring biflavonoid, amentoflavone. Amentoflavone has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The acetylation of amentoflavone to form this compound is a key chemical modification that can alter its physicochemical properties, such as solubility and bioavailability, which is of great importance in drug development.

This document outlines a detailed protocol for the synthesis of this compound, followed by a thorough description of the analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, signaling pathways potentially modulated by amentoflavone and its derivatives are visualized to provide context for further biological investigation.

Physicochemical Properties

This compound is the fully acetylated derivative of amentoflavone. The addition of six acetyl groups significantly increases its molecular weight and is expected to alter its polarity and solubility profile.

| Property | Value | Source |

| Molecular Formula | C42H30O16 | PubChem[1] |

| Molecular Weight | 790.7 g/mol | PubChem[1] |

| IUPAC Name | [4-[5,7-diacetyloxy-8-[2-acetyloxy-5-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl]-4-oxochromen-2-yl]phenyl] acetate | PubChem[1] |

| CAS Number | 17482-37-0 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of amentoflavone. This reaction involves the esterification of the six phenolic hydroxyl groups of amentoflavone using an acetylating agent, typically in the presence of a base catalyst.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

Amentoflavone

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Ethanol

-

Deionized water

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve amentoflavone (1 equivalent) in anhydrous pyridine.

-

Acetylation: To the stirred solution, add acetic anhydride (10 equivalents) dropwise at 0 °C (ice bath).

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion of the reaction, pour the mixture into ice-cold water to precipitate the product and decompose excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with 1M HCl to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals for the aromatic protons and carbons of the flavonoid backbone, as well as distinct signals for the six newly introduced acetyl groups.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

| ~2.1-2.5 | Singlet (multiple) | Protons of the six acetate methyl groups |

| ~6.5-8.0 | Multiplets | Aromatic protons of the biflavonoid core |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~20-22 | Carbons of the acetate methyl groups |

| ~90-165 | Aromatic and flavonoid core carbons |

| ~168-170 | Carbonyl carbons of the acetate groups |

| ~175-185 | Carbonyl carbons of the γ-pyrone rings |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl groups and the aromatic rings.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1760-1740 | C=O stretching (ester carbonyl) |

| ~1650 | C=O stretching (γ-pyrone) |

| ~1600-1450 | C=C stretching (aromatic) |

| ~1200-1100 | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is expected to provide an accurate mass measurement consistent with its molecular formula.

| m/z (Predicted) | Ion |

| 791.1613 | [M+H]⁺ |

| 813.1432 | [M+Na]⁺ |

Potential Signaling Pathway Modulation

Amentoflavone has been reported to modulate various signaling pathways involved in inflammation and cancer.[2] While the specific biological activities of this compound require further investigation, it is plausible that it may interact with similar cellular targets. One of the key pathways affected by amentoflavone is the NF-κB signaling pathway, which plays a crucial role in regulating the immune response and cell survival.

Caption: Potential inhibition of the NF-κB signaling pathway by amentoflavone.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The detailed protocols and compiled spectral data serve as a valuable reference for researchers in medicinal chemistry, pharmacology, and drug discovery. The successful synthesis and purification of this compound will enable further studies to evaluate its biological activity and therapeutic potential, paving the way for the development of novel therapeutics based on the amentoflavone scaffold. It is important to note that the provided characterization data are predicted values and should be confirmed by experimental analysis.

References

Amentoflavone Hexaacetate: A Technical Guide to its Origins, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amentoflavone, a naturally occurring biflavonoid, has garnered significant attention for its diverse pharmacological activities. Its synthetic derivative, amentoflavone hexaacetate, offers modified physicochemical properties that may enhance its therapeutic potential. This technical guide provides an in-depth overview of the discovery of amentoflavone, its natural sources, and a detailed protocol for the synthesis of this compound. Furthermore, it elucidates the key signaling pathways modulated by the parent compound, amentoflavone, offering a foundational understanding for future research and drug development endeavors.

Amentoflavone: Discovery and Natural Occurrence

Amentoflavone is a biflavonoid, meaning it is composed of two apigenin flavonoid units linked together.[1] It was first isolated in the 1970s from the leaves of Selaginella tamariscina, Selaginella rupestris, and Ginkgo biloba.[2] Since its initial discovery, amentoflavone has been identified in over 120 plant species across various families, including Selaginellaceae, Cupressaceae, Euphorbiaceae, and Calophyllaceae.[3]

Quantitative Analysis of Amentoflavone in Natural Sources

The concentration of amentoflavone can vary significantly between different plant species and even within the same species depending on geographical location and harvest time. High-performance liquid chromatography (HPLC) is a common and reliable method for the quantification of amentoflavone in plant extracts.[4][5] The following table summarizes the quantitative data of amentoflavone content in various plant sources.

| Plant Species | Family | Plant Part | Amentoflavone Content | Reference |

| Calophyllum incrassatum | Calophyllaceae | Leaves | 9.42 µg/mL of extract | [4] |

| Calophyllum canum | Calophyllaceae | Leaves | 30.39 µg/mL of extract | [4] |

| Calophyllum rubiginosum | Calophyllaceae | Leaves | 24.23 µg/mL of extract | [4] |

| Cupressus sempervirens (from North Coast, Egypt) | Cupressaceae | Leaves | 0.46 mg/g of dry weight | [6] |

| Cupressus sempervirens (from Future University, Egypt) | Cupressaceae | Leaves | 0.014 mg/g of dry weight | [6] |

| Biophytum reinwardtii | Oxalidaceae | Whole plant | 86.66 mg/100g of dried powder | [7] |

| Biophytum veldkampii | Oxalidaceae | Whole plant | 77.50 mg/100g of dried powder | [7] |

| Selaginella species | Selaginellaceae | Whole plant | Contents can be as high as 1.0-1.1% in certain species like S. sinensis, S. davidii, and S. mollendorfii. | [3] |

This compound: Synthesis

This compound is a synthetic derivative of amentoflavone where the six hydroxyl groups are acetylated. This modification alters the polarity and may influence the bioavailability and biological activity of the parent compound. While a specific seminal paper on its "discovery" is not prominent, its creation falls under the established chemical practice of acetylation of polyphenols.

Experimental Protocol: Peracetylation of Amentoflavone

This protocol is adapted from a general method for the peracetylation of polyphenols and is applicable for the synthesis of this compound from isolated amentoflavone.

Materials:

-

Amentoflavone (isolated and purified)

-

Acetic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution (saturated NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve a known quantity of amentoflavone in anhydrous DMF. Add a catalytic amount of DMAP to the solution. Place the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the mixture at room temperature until all solids are dissolved.

-

Acetylation: To the stirred solution, add an excess of acetic anhydride (typically 1.5 to 2 equivalents per hydroxyl group). Allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the amentoflavone spot and the appearance of a new, less polar spot corresponding to this compound.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and then with brine solution to remove any remaining DMF and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Methodologies for Amentoflavone Extraction and Isolation

The extraction and isolation of amentoflavone from plant material is a critical first step for its study and for the synthesis of its derivatives.

Generalized Experimental Protocol for Extraction and Isolation

This protocol provides a general workflow for the extraction and isolation of amentoflavone from dried plant material.

Materials:

-

Dried and powdered plant material

-

Soxhlet apparatus

-

Ethanol (or other suitable organic solvent like methanol or ethyl acetate)

-

Silica gel (for column chromatography)

-

Solvents for column chromatography (e.g., chloroform, methanol, water, acetone, formic acid)

-

Thin Layer Chromatography (TLC) plates

-

UV lamp for visualization

Procedure:

-

Extraction:

-

Place the dried and powdered plant material into a thimble and load it into a Soxhlet apparatus.

-

Extract the material with a suitable solvent, such as ethanol, for several hours.[8] The choice of solvent can be optimized based on the specific plant material.

-

After extraction, concentrate the solvent using a rotary evaporator to obtain a crude extract.

-

-

Fractionation (Column Chromatography):

-

Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane or chloroform).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of solvents, gradually increasing the polarity. For example, a gradient of chloroform, methanol, and water can be used.[7]

-

Collect fractions of the eluate.

-

-

Monitoring and Pooling:

-

Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., chloroform:acetone:formic acid).[7]

-

Visualize the spots under a UV lamp. Amentoflavone typically appears as a distinct fluorescent yellow band under short UV and a blackish-brown spot under long UV.[7]

-

Pool the fractions that contain the compound of interest based on their TLC profiles.

-

-

Purification and Crystallization:

-

Concentrate the pooled fractions to obtain a purified sample of amentoflavone.

-

The purified compound can often be crystallized from a suitable solvent to yield a yellow powdery substance.[7]

-

-

Identification:

-

Confirm the identity of the isolated compound as amentoflavone using co-TLC with a known standard and by spectroscopic methods such as UV-Vis, HRMS, and NMR.[7]

-

Signaling Pathways Modulated by Amentoflavone

Amentoflavone exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential therapeutic targets.

Overview of Key Signaling Pathways

-

NF-κB Signaling Pathway: Amentoflavone has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammation and cell survival.[3][9] It can block the nuclear translocation of the p65 subunit of NF-κB.[9]

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Amentoflavone has been reported to modulate the PI3K/Akt pathway, which is often dysregulated in cancer.[9][10]

-

ERK Signaling Pathway: The Extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Amentoflavone can inhibit this pathway, contributing to its anti-cancer effects.[3][9]

Visualizing Amentoflavone's Impact on Signaling

The following diagrams, generated using Graphviz (DOT language), illustrate the inhibitory effects of amentoflavone on these key signaling pathways.

References

- 1. scienceopen.com [scienceopen.com]

- 2. [PDF] Extracellular Signal-Regulated Kinase Is a Direct Target of the Anti-Inflammatory Compound Amentoflavone Derived from Torreya nucifera | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Analysis of cupressuflavone and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioactive Amento flavone isolated from Cassia fistula L. leaves exhibits therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]

- 10. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Amentoflavone Hexaacetate: A Technical Guide

Disclaimer: Direct experimental data on the biological activities of amentoflavone hexaacetate is limited in publicly available scientific literature. This guide therefore focuses on the extensively studied biological activities of its parent compound, amentoflavone. Acetylation is a common chemical modification intended to enhance bioavailability and cell permeability, thus the biological activities of amentoflavone are presented here as a foundational proxy for the potential activities of this compound. Researchers are advised to validate these findings for the acetylated derivative.

This technical guide provides an in-depth overview of the preliminary biological screening of amentoflavone, the parent compound of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of biflavonoids.

Core Biological Activities of Amentoflavone

Amentoflavone, a naturally occurring biflavonoid, has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral effects.[1][2] Its therapeutic potential is attributed to its ability to modulate various cellular signaling pathways.

Anti-Inflammatory Activity

Amentoflavone exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators. It has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, primarily by blocking the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4]

Anticancer Activity

The anticancer effects of amentoflavone are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][5] It has been shown to be effective against various cancer cell lines, including those of the breast, colon, and esophagus.[5][6][7] Amentoflavone's anticancer mechanisms involve the modulation of critical signaling pathways such as PI3K/Akt and ERK.[8][9]

Antioxidant Activity

Amentoflavone is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is crucial in mitigating cellular damage associated with various pathological conditions.

Antiviral Activity

Studies have indicated that amentoflavone possesses antiviral properties against a range of viruses. For instance, it has shown potent antiviral activity against the respiratory syncytial virus (RSV).[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on amentoflavone.

Table 1: Anti-Inflammatory and Analgesic Activity of Amentoflavone

| Assay | Model | Test Substance | ED50 / IC50 | Reference |

| Carrageenan-induced paw edema | Rat | Amentoflavone | 42 mg/kg (i.p.) | [10] |

| Acetic acid-induced writhing | Mouse | Amentoflavone | 9.6 mg/kg (i.p.) | [10] |

Table 2: Anticancer Activity of Amentoflavone (IC50 values)

| Cell Line | Cancer Type | IC50 | Reference |

| MCF-7 | Breast Cancer | 150 µM | [6] |

| MHCC97H | Hepatocellular Carcinoma | 197 µM (24h) | [11] |

| MHCCLM3 | Hepatocellular Carcinoma | 314.5 µM (24h) | [11] |

Experimental Protocols

This section details the methodologies for key experiments commonly used in the preliminary biological screening of compounds like amentoflavone.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., amentoflavone) and incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).[5]

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells.

Protocol:

-

Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

-

Seed cancer cells in the upper chamber in a serum-free medium.

-

Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Add the test compound to the upper chamber along with the cells.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells under a microscope.[5]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

-

Detect the signal using an imaging system.[5]

Visualizations

The following diagrams illustrate key signaling pathways modulated by amentoflavone and a general workflow for its biological screening.

Caption: General workflow for the preliminary biological screening of this compound.

Caption: Inhibition of the NF-κB signaling pathway by amentoflavone.

Caption: Inhibition of the PI3K/Akt signaling pathway by amentoflavone.

References

- 1. Anticancer Efficacy and Mechanism of Amentoflavone for Sensitizing Oral Squamous Cell Carcinoma to Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]

- 4. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Anticancer Activity of Amentoflavone on Esophageal Squamous Cell Carcinoma: Bioinformatics, Structure-Based Virtual Screening, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Amentoflavone inhibits colorectal tumor growth, stemness, and metastasis, prolonging survival through GLI-1/IL6/STAT3 axis targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amentoflavone, a plant biflavone: a new potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amentoflavone reverses epithelial‐mesenchymal transition in hepatocellular carcinoma cells by targeting p53 signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Amentoflavone Hexaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amentoflavone and its Antioxidant Potential

Amentoflavone, a naturally occurring biflavonoid found in various medicinal plants, has demonstrated significant antioxidant properties in numerous in vitro studies.[1][2][3] These properties are primarily attributed to its molecular structure, which is rich in hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. The acetylation of these hydroxyl groups to form amentoflavone hexaacetate may alter its solubility, stability, and, consequently, its antioxidant capacity. This guide outlines the standard assays and potential signaling pathways relevant to evaluating the antioxidant activity of this modified flavonoid.

Flavonoids, as a class of compounds, are recognized for their ability to counteract oxidative stress through various mechanisms.[4][5][6] These include direct scavenging of reactive oxygen species (ROS), chelation of metal ions that catalyze free radical formation, and modulation of cellular antioxidant defense systems.[4][6] It is hypothesized that this compound, upon potential deacetylation within a biological system, could exhibit similar or modified antioxidant effects compared to amentoflavone.

Quantitative Data on the Antioxidant Activity of Amentoflavone

The following table summarizes the reported in vitro antioxidant activity of amentoflavone from various studies. These values can serve as a benchmark for comparative studies on this compound.

| Assay Type | Test Compound | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |

| DPPH Radical Scavenging | Amentoflavone | 5.73 ± 0.08 | - | - | [1] |

| DPPH Radical Scavenging | Amentoflavone-rich Extract | 9.81 ± 0.17 | - | - | [2] |

| ABTS Radical Scavenging | Tetrahydroamentoflavone | 4.4 ± 0.2 | Trolox | 2.0 ± 0.03 | [7] |

| Superoxide Radical Scavenging | Tetrahydroamentoflavone | 4.8 ± 0.3 | - | - | [7] |

| Fe2+ Chelating Activity | Tetrahydroamentoflavone | 743.2 ± 49.5 | - | - | [7] |

| Cu2+ Chelating Activity | Tetrahydroamentoflavone | 35.5 ± 1.9 | - | - | [7] |

Experimental Protocols for In Vitro Antioxidant Assays

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox, Ascorbic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the test compound and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.

-

Assay:

-

Add a specific volume of the DPPH working solution (e.g., 100 µL) to each well of a 96-well plate.[8]

-

Add an equal volume of the sample or standard solution at different concentrations to the wells.

-

For the blank, add the solvent instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[9][10]

-

Measurement: Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader.[8][10]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or water

-

Test compound (this compound)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Solution:

-

Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[3]

-

Assay:

-

Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well plate.

-

Add a small volume of the sample or standard solution at different concentrations (e.g., 10 µL) to the wells.

-

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 6 minutes) in the dark.[11]

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.[11][12]

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The antioxidant activity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored complex with a reagent like TPTZ (2,4,6-tri(2-pyridyl)-s-triazine), which is monitored spectrophotometrically.

Materials:

-

Acetate buffer (pH 3.6)

-

TPTZ solution in HCl

-

Ferric chloride (FeCl₃) solution

-

Test compound (this compound)

-

Positive control (e.g., Ferrous sulfate, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Sample Preparation: Prepare different concentrations of the test compound and the standard.

-

Assay:

-

Add a large volume of the FRAP reagent (e.g., 180 µL) to each well of a 96-well plate.

-

Add a small volume of the sample or standard solution (e.g., 20 µL) to the wells.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-60 minutes).[13][14][15]

-

Measurement: Measure the absorbance at a wavelength of around 593-595 nm.[13][14]

-

Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄) and is expressed as FRAP value (in µM Fe(II) equivalents).

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows and a key signaling pathway related to flavonoid antioxidant activity.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Caption: Potential Antioxidant Signaling Pathways Modulated by Flavonoids.[4][6]

Conclusion

While specific data on this compound is pending, the established antioxidant profile of amentoflavone provides a strong rationale for investigating its acetylated derivative. The experimental protocols and mechanistic pathways detailed in this guide offer a robust framework for such an evaluation. Future research should focus on direct, comparative studies of amentoflavone and this compound to elucidate the effects of acetylation on antioxidant efficacy. Such studies will be crucial for understanding the potential therapeutic applications of this compound in conditions associated with oxidative stress.

References

- 1. Antioxidant and anticholinesterase activities of amentoflavone isolated from Ouratea fieldingiana (Gardner) Engl. through in vitro and chemical-quantum studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journalacri.com [journalacri.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. abcam.cn [abcam.cn]

- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 10. mdpi.com [mdpi.com]

- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. abcam.com [abcam.com]

Amentoflavone Hexaacetate: An In-depth Technical Guide on the Antiviral Mechanisms of its Core Moiety, Amentoflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amentoflavone, a naturally occurring biflavonoid found in a variety of medicinal plants, has garnered significant attention for its broad-spectrum antiviral properties. While research directly investigating the antiviral mechanism of amentoflavone hexaacetate is limited, the extensive body of work on its parent compound, amentoflavone, provides a robust framework for understanding its potential therapeutic applications. This technical guide synthesizes the current knowledge on the antiviral mechanisms of amentoflavone against a range of clinically relevant viruses, presenting key quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts.

Amentoflavone's antiviral activity is attributed to its ability to interact with and inhibit various viral and host cell targets crucial for viral entry, replication, and propagation. This document will delve into the specific molecular mechanisms elucidated for its action against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Influenza A and B viruses, Dengue virus, and Zika virus, among others.

Quantitative Assessment of Antiviral Efficacy

The antiviral potency of amentoflavone has been quantified against several viruses using in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) reported in the literature, providing a comparative overview of its efficacy.

| Virus Family | Virus | Assay Type | Cell Line | IC₅₀ / EC₅₀ | Reference |

| Coronaviridae | SARS-CoV | 3CLpro Inhibition Assay | - | 8.3 µM (IC₅₀) | [1][2] |

| Orthomyxoviridae | Influenza A (H1N1) | - | - | 3.1 µg/mL (EC₅₀) | [3] |

| Influenza A (H3N2) | - | - | 4.3 µg/mL (EC₅₀) | [3] | |

| Influenza B | - | - | 0.56 µg/mL (EC₅₀) | [3] | |

| Flaviviridae | Dengue Virus (DENV) | NS5 RdRp Inhibition Assay | - | 1.3 µM (IC₅₀) | |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | - | - | 17.9 µg/mL (EC₅₀) | [4] |

| Herpes Simplex Virus 2 (HSV-2) | - | - | 48.0 µg/mL (EC₅₀) | [4] | |

| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | Reverse Transcriptase Assay | - | 119 µM (IC₅₀) | |

| Picornaviridae | Respiratory Syncytial Virus (RSV) | - | - | 5.5 µg/mL (IC₅₀) |

Core Antiviral Mechanisms of Amentoflavone

Amentoflavone exerts its antiviral effects through a multi-targeted approach, interfering with various stages of the viral life cycle. The primary mechanisms identified include the inhibition of viral entry, disruption of viral replication machinery, and modulation of host cell signaling pathways.

Inhibition of Viral Entry

Amentoflavone has been shown to prevent the initial attachment and entry of several viruses into host cells.

-

Influenza Virus: Amentoflavone inhibits viral binding to host cells by interfering with the viral hemagglutinin (HA) protein.[5][6] It also exhibits a direct virucidal effect.[5][7]

-

Hepatitis B Virus (HBV): It blocks the attachment of HBV to host cells by inhibiting the interaction between the HBV preS1 peptide and the sodium taurocholate cotransporting polypeptide (NTCP) receptor.[8]

Disruption of Viral Replication and Proteolytic Processing

A key mechanism of amentoflavone's antiviral action is the inhibition of essential viral enzymes, particularly proteases and polymerases, which are critical for viral replication and maturation.

-

SARS-CoV-2: Molecular docking studies have consistently shown that amentoflavone binds with high affinity to the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme essential for processing viral polyproteins and subsequent replication.[2][9]

-

Dengue Virus: Amentoflavone has been identified as a potential inhibitor of the Dengue virus NS2B/NS3 protease, which is crucial for viral replication. It also inhibits the NS5 RNA-dependent RNA polymerase (RdRp).

-

Zika Virus: In silico studies predict that amentoflavone can inhibit the Zika virus NS2B-NS3 protease.

Modulation of Host Cell Factors

Amentoflavone can also influence host cell pathways that are hijacked by viruses for their own replication.

-

Coxsackievirus B3 (CVB3): Amentoflavone inhibits CVB3 replication by targeting the host fatty acid synthase (FAS), an enzyme whose activity is essential for the formation of viral replication complexes.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Figure 1: General overview of the multi-target antiviral mechanism of amentoflavone.

Figure 2: Inhibition of SARS-CoV-2 main protease (3CLpro) by amentoflavone.

Figure 3: Dual inhibition of influenza virus hemagglutinin (HA) and neuraminidase (NA) by amentoflavone.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the antiviral properties of amentoflavone, this section outlines the methodologies for key experiments.

3CLpro Inhibition Assay (SARS-CoV-2)

-

Objective: To determine the in vitro inhibitory activity of amentoflavone against SARS-CoV-2 3CLpro.

-

Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme.

-

Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Amentoflavone (dissolved in DMSO).

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of amentoflavone in the assay buffer.

-

Add 2 µL of the amentoflavone dilutions or DMSO (control) to the wells of the 384-well plate.

-

Add 10 µL of the 3CLpro enzyme solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~20 µM).

-

Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.

-

Calculate the initial velocity of the reaction for each concentration of amentoflavone.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the amentoflavone concentration and fitting the data to a dose-response curve.

-

Hemagglutination (HA) Inhibition Assay (Influenza Virus)

-

Objective: To assess the ability of amentoflavone to inhibit the agglutination of red blood cells by the influenza virus.

-

Materials:

-

Influenza virus stock (e.g., H1N1, H3N2).

-

Amentoflavone (dissolved in DMSO).

-

Phosphate-buffered saline (PBS).

-

1% suspension of chicken or human red blood cells (RBCs).

-

V-bottom 96-well plates.

-

-

Procedure:

-

Prepare serial two-fold dilutions of amentoflavone in PBS in the wells of a V-bottom 96-well plate.

-

Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the amentoflavone dilutions.

-

Incubate the plate at room temperature for 30 minutes to allow amentoflavone to interact with the virus.

-

Add 50 µL of the 1% RBC suspension to each well.

-

Gently mix and incubate the plate at room temperature for 30-60 minutes.

-

Observe the wells for hemagglutination. The highest dilution of amentoflavone that completely inhibits hemagglutination (indicated by the formation of a button of RBCs at the bottom of the well) is considered the HA inhibition endpoint.

-

Conclusion and Future Directions

The available scientific evidence strongly supports the broad-spectrum antiviral activity of amentoflavone. Its ability to target multiple, conserved viral proteins and host factors makes it a promising scaffold for the development of novel antiviral therapeutics. While the direct antiviral mechanisms of this compound remain to be elucidated, it is plausible that it may act as a prodrug, being metabolized to the active amentoflavone form in vivo, or it may possess its own unique antiviral profile.

Future research should focus on:

-

Directly evaluating the antiviral efficacy and mechanisms of this compound against a panel of viruses.

-

Conducting structure-activity relationship (SAR) studies to optimize the antiviral potency and pharmacokinetic properties of amentoflavone derivatives.

-

Performing in vivo studies to assess the therapeutic potential of amentoflavone and its derivatives in animal models of viral infection.

This in-depth guide provides a solid foundation for researchers and drug development professionals to advance the study of amentoflavone and its derivatives as a new class of antiviral agents. The detailed data, mechanistic insights, and experimental protocols presented herein are intended to accelerate the translation of this promising natural product into effective clinical therapies.

References

- 1. Amentoflavone derivatives significantly act towards the main protease (3CLPRO/MPRO) of SARS-CoV-2: in silico admet profiling, molecular docking, molecular dynamics simulation, network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amentoflavone inhibits hepatitis B virus infection via the suppression of preS1 binding to host cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. EP1245230A2 - Amentoflavone as an antiviral agent - Google Patents [patents.google.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Antiviral activities of biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potential of amentoflavone with antiviral properties in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of Amentoflavone Hexaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amentoflavone, a naturally occurring biflavonoid, has garnered significant interest for its diverse pharmacological activities. However, its poor solubility and bioavailability present considerable challenges for therapeutic development. Acetylation of flavonoids is a common strategy to enhance their lipophilicity and potential for improved absorption. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of amentoflavone hexaacetate, a derivatized form of amentoflavone. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from studies on amentoflavone and other acetylated flavonoids to provide a robust framework for researchers. It details methodologies for comprehensive solubility and stability testing, equipping scientists with the necessary protocols to evaluate this promising compound.

Introduction to Amentoflavone and its Hexaacetate Derivative

Amentoflavone is a polyphenolic compound found in various medicinal plants, including Ginkgo biloba and Hypericum perforatum (St. John's Wort).[1] It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The chemical structure of amentoflavone features multiple hydroxyl groups, which contribute to its low solubility in aqueous and nonpolar organic solvents.

This compound is a synthetically modified derivative where the six hydroxyl groups of amentoflavone are converted to acetate esters. This modification is expected to significantly alter the physicochemical properties of the parent molecule. Generally, acylation of flavonoids increases their lipophilicity, which can lead to improved membrane permeability and oral bioavailability.[2] Furthermore, acylation can protect the vulnerable hydroxyl groups from rapid metabolism, potentially prolonging the compound's half-life in vivo.[2]

Solubility Profile

Expected Solubility of this compound

Amentoflavone itself is sparingly soluble in water but shows some solubility in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. The introduction of six acetyl groups in this compound is expected to decrease its polarity, leading to:

-

Increased solubility in nonpolar and moderately polar organic solvents: Solvents such as chloroform, dichloromethane, ethyl acetate, and acetone are likely to be more effective at dissolving this compound compared to amentoflavone.

-

Decreased solubility in polar protic solvents: The solubility in water and ethanol is expected to be significantly lower than that of the parent amentoflavone.

-

Good solubility in DMSO and DMF: These aprotic, highly polar solvents are generally effective at dissolving a wide range of organic compounds and are expected to be suitable for preparing stock solutions of this compound.

Quantitative Solubility Data for Amentoflavone (for comparison)

To provide a baseline for comparison, the following table summarizes the reported solubility of the parent compound, amentoflavone.

| Solvent | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Sparingly soluble |

| Water | Partially miscible |

Note: The qualitative nature of some of the available data highlights the need for rigorous quantitative studies on both amentoflavone and its derivatives.

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the solubility of this compound is the shake-flask method, followed by a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetonitrile, ethyl acetate, chloroform, and DMSO).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method (see Section 4.3 for a proposed method).

-

Calculate the concentration of this compound in the original supernatant based on the dilution factor and a standard calibration curve. The solubility is expressed in mg/mL or µg/mL.

-

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation development, and therapeutic efficacy. Stability studies are conducted under various stress conditions to identify potential degradation pathways and products.

Expected Stability of this compound

The acetylation of the hydroxyl groups in amentoflavone is anticipated to enhance its stability. Phenolic hydroxyl groups are often susceptible to oxidation and other degradation reactions. By protecting these groups as acetate esters, this compound is expected to exhibit greater resistance to:

-

Oxidative degradation: The potential for oxidation is likely reduced compared to amentoflavone.

-

pH-dependent degradation: While ester hydrolysis can occur under acidic or basic conditions, the acetylated form may be more stable within a specific pH range compared to the parent compound.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[3]

Experimental Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N hydrochloric acid. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the samples with an equivalent amount of base before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N sodium hydroxide. Incubate at room temperature for a defined period, monitoring for degradation at shorter time points due to the lability of esters in basic conditions. Neutralize the samples with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% and 30%). Incubate at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a defined period. Also, heat the stock solution at a controlled temperature (e.g., 60 °C).

-

Photostability: Expose the stock solution and a solid sample to UV and fluorescent light according to ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve a modest level of degradation (e.g., 5-20%) to allow for the detection and resolution of degradation products.

Analytical Method Development

A validated analytical method is crucial for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Proposed HPLC Method

Based on methods developed for amentoflavone and other flavonoids, the following starting conditions can be optimized for this compound.[4]

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |

| Gradient Program | Start with a suitable ratio of A:B, then increase the percentage of B over time to elute the more lipophilic hexaacetate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Based on the UV spectrum of this compound (likely to be around 270 nm, similar to amentoflavone). |

| Injection Volume | 10-20 µL |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow for Solubility and Stability Studies

Proposed Degradation Pathway of this compound

Conclusion

This compound holds promise as a more bioavailable form of amentoflavone. However, a thorough understanding of its solubility and stability is paramount for its successful development as a therapeutic agent. This technical guide provides a comprehensive framework for researchers to initiate and conduct these critical studies. By following the detailed experimental protocols for solubility determination, forced degradation, and analytical method validation, researchers can generate the necessary data to support formulation development and regulatory submissions. The provided visualizations offer a clear overview of the experimental workflows and potential degradation pathways. Further research to generate specific quantitative data for this compound is strongly encouraged to fill the current knowledge gaps.

References

- 1. Semisynthetic preparation of amentoflavone: A negative modulator at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Thermal Degradation Profile of Amentoflavone Hexaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amentoflavone, a naturally occurring biflavonoid found in various medicinal plants, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties.[1] Its therapeutic potential is often linked to its ability to modulate key cellular signaling pathways.[1] Amentoflavone hexaacetate, a derivative of amentoflavone, is synthesized to potentially enhance its bioavailability and stability. Understanding the thermal stability of this compound is crucial for its development as a pharmaceutical agent, as it dictates storage conditions, formulation strategies, and manufacturing processes.

This technical guide aims to provide a comprehensive (though inferred) thermal degradation profile of this compound. It summarizes the available data on the thermal behavior of related flavonoids, details relevant experimental protocols for thermal analysis, and visualizes the key signaling pathways influenced by amentoflavone, which are of paramount importance to drug development professionals.

Inferred Thermal Degradation Profile

Due to the lack of direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound, we present the thermal properties of quercetin, a well-studied flavonoid, as a proxy. Acetylation of hydroxyl groups in flavonoids can, in some cases, increase thermal stability by protecting these reactive moieties from oxidation and degradation at elevated temperatures. However, this is a generalization and would require experimental verification for this compound.

Data Presentation: Thermal Properties of Quercetin

The following table summarizes the typical thermal events observed for quercetin, which can serve as a comparative reference for future studies on amentoflavone and its derivatives.

| Thermal Analysis | Event | Temperature Range (°C) | Observation | Reference |

| TGA | Initial Mass Loss | ~100 - 110 | Desorption of water molecules. | [2] |

| Onset of Decomposition | ~310 | Significant mass loss begins, indicating the start of thermal degradation. | [2] | |

| Major Degradation | >310 | Rapid mass loss corresponding to the oxidative degradation of the aromatic rings. | [2] | |

| DSC | Endothermic Peak | ~105 | Corresponds to the desorption of water. | [2] |

| Sharp Endothermic Peak | ~280 | Melting point of quercetin. | [2] | |

| Broad Endothermic Band | 220 - 350 | Associated with various carbonization reactions. | [2] |

Experimental Protocols

The following are detailed methodologies for conducting thermogravimetric analysis and differential scanning calorimetry on flavonoids, based on standard practices in the field.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring the change in mass as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the flavonoid sample into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Set the temperature program to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The resulting TGA curve will show mass loss steps corresponding to events such as dehydration and decomposition. The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This provides information on thermal transitions such as melting, crystallization, and glass transitions.

Apparatus: A differential scanning calorimeter with a furnace and sensors to measure the temperature difference between a sample and a reference.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the flavonoid sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program. A typical program involves an initial heating ramp to a temperature above the expected melting point, followed by a controlled cooling ramp, and a second heating ramp. A heating/cooling rate of 10 °C/min is common.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization) will appear as valleys. The peak temperature of an endotherm is taken as the melting point.

Amentoflavone and Key Signaling Pathways

Amentoflavone exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these interactions is vital for drug development.

NF-κB Signaling Pathway

Amentoflavone has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation, immunity, and cell survival.[3] Amentoflavone can block the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[3] This inhibition leads to a downregulation of NF-κB target genes involved in inflammation and cancer progression.[4]

References

- 1. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Amentoflavone inhibits the induction of nitric oxide synthase by inhibiting NF-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amentoflavone Induces Anti-angiogenic and Anti-metastatic Effects Through Suppression of NF-κB Activation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Acetate Groups in Amentoflavone Hexaacetate: A Technical Guide to a Prodrug Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amentoflavone, a naturally occurring biflavonoid, exhibits a wide spectrum of promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] However, its therapeutic potential is significantly hampered by poor physicochemical properties, primarily low aqueous solubility and consequently, poor oral bioavailability.[1][3] Amentoflavone hexaacetate, a synthetic derivative, represents a strategic chemical modification aimed at overcoming these limitations. The addition of six acetate groups to the amentoflavone scaffold is a prodrug approach designed to enhance its druggability. This technical guide elucidates the fundamental role of these acetate moieties, detailing their impact on physicochemical properties, pharmacokinetics, and the underlying mechanism of action as a prodrug.

Amentoflavone: The Core Moiety with Therapeutic Promise and Physicochemical Challenges

Amentoflavone is a polyphenolic compound with a rigid, complex structure, leading to its characteristic poor solubility in aqueous solutions.[2][4] This intrinsic property is a major bottleneck in its clinical development, as it results in low absorption from the gastrointestinal tract and extensive first-pass metabolism.[3][5]

Physicochemical and Pharmacokinetic Properties of Amentoflavone

The inherent properties of amentoflavone necessitate a formulation or chemical modification strategy to improve its clinical utility. The following tables summarize the known quantitative data for amentoflavone and the projected changes upon conversion to this compound.

| Physicochemical Properties | Amentoflavone | This compound (Projected) | Rationale for Projection |

| Molecular Formula | C₃₀H₁₈O₁₀[2] | C₄₂H₃₀O₁₆ | Addition of six acetyl groups (C₂H₂O) |

| Molecular Weight ( g/mol ) | 538.46[2] | 790.68 | Increased mass from acetate groups |

| Aqueous Solubility | Practically insoluble (0.0072 g/L at 25°C)[2] | Decreased | Acetylation masks polar hydroxyl groups, increasing lipophilicity and reducing interaction with water. |

| Solubility in Organic Solvents | Soluble in DMSO (~10 mg/mL), DMF (~20 mg/mL), and ethanol (~1 mg/mL)[6] | Increased | Enhanced lipophilicity generally improves solubility in organic solvents. |

| LogP (Octanol-Water Partition Coefficient) | 3.492 (estimated) | Increased | Replacement of polar hydroxyl groups with non-polar acetate esters increases lipophilicity. |

| Pharmacokinetic Parameters (from rat studies) | Amentoflavone | This compound (Projected as a Prodrug) | Rationale for Projection |

| Oral Bioavailability | Very low (0.04% ± 0.01%)[5] | Increased | Enhanced lipophilicity is expected to improve membrane permeability and absorption. The prodrug would be absorbed and then converted to amentoflavone. |

| Metabolism | Extensive conjugation (90.7% of total amentoflavone circulates as conjugated metabolites after oral administration)[1][5] | Acts as a prodrug; subject to esterase-mediated hydrolysis to release amentoflavone. | The acetate esters are designed to be cleaved by ubiquitous esterase enzymes in the body to release the active parent drug. |

| Tmax (Time to maximum plasma concentration) | 1.13 h ± 0.44 h (oral administration in rats)[1] | Potentially altered | The rate of absorption of the prodrug and its conversion to the active form will determine the Tmax. |